

Comparative Guide to Validated Analytical Methods for Quinazolinone Derivatives

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Compound of Interest

Compound Name: 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods applicable to the analysis of **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** and structurally related quinazolinone derivatives. Due to the limited availability of specific validated methods for **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one**, this guide leverages established methods for analogous compounds to provide a robust framework for analytical method development and validation. The included data and protocols are intended to serve as a valuable resource for researchers in the pharmaceutical and drug development fields.

Comparison of HPLC Methods for Quinazolinone Derivatives

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinazolinone compounds, offering high resolution and sensitivity. The following tables summarize key performance parameters of various HPLC methods developed for quinazolinone derivatives, providing a basis for selecting and optimizing an analytical method for **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one**.

| | | | |
|-------------------------------------|---|---|--|
| Parameter | Method 1: Stability-Indicating HPLC for a Tetrahydroazepino[2,1b]quinazolin-12(6H)-one derivative[1][2] | Method 2: General HPLC for 3-[2-(4-methoxyphenylamino)-2-oxoethyl]-quinazolin-4(3H)-one and Impurities[3] | Method 3: General HPLC for 2-Methyl-4(3H)-quinazolinone[4] |
| Instrumentation | HPLC with UV-Vis Detector | Dionex UltiMate 3000 with spectrophotometric detector | HPLC with UV or MS detector |
| Stationary Phase | C18 Column | Information not available | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Methanol:Water (80:20 v/v) | Acetonitrile:Orthophosphoric acid (80:20) | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) |
| Flow Rate | 0.9 mL/min | Information not available | Information not available |
| Detection Wavelength | 254 nm | 231 nm | Information not available |
| Retention Time | 3.9 min | Information not available | Information not available |
| Linearity (Correlation Coefficient) | > 0.99 | > 0.99 | Information not available |
| Application | Stability-indicating assay, quantification | Quantitation of related impurities | General analysis, preparative separation, pharmacokinetics |

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. The following sections provide the experimental protocols for the compared HPLC methods.

Method 1: Stability-Indicating HPLC for a Tetrahydroazepino[2,1b]quinazolin-12(6H)-one derivative[1][2]

This method was developed for the analysis and stability assessment of a synthetic quinazolinone analog.

- Chromatographic Conditions:
 - Column: C18
 - Mobile Phase: A mixture of methanol and water in a ratio of 80:20 (v/v).
 - Flow Rate: 0.9 mL/min.
 - Detection: UV detection at a wavelength of 254 nm.
 - Retention Time: The retention time for the analyte was observed to be 3.9 minutes.
- Forced Degradation Studies:
 - The drug was subjected to stress conditions including acidic, alkaline, oxidative, thermal, and photolytic degradation.
 - Significant degradation was observed under alkaline conditions, while negligible degradation occurred under other stress conditions.
 - The degradation product peak was well-resolved from the parent drug peak, demonstrating the stability-indicating nature of the method.

Method 2: General HPLC for 3-[2-(4-methoxyphenylamino)-2-oxoethyl]-quinazolin-4(3H)-one and Impurities[3]

This method was developed for the quantification of related impurities in a biologically active quinazolinone substance.

- Instrumentation: Dionex UltiMate 3000 system with a spectrophotometric detector.
- Mobile Phase: A mixture of acetonitrile and orthophosphoric acid in a ratio of 80:20.
- Solvent: Ethyl alcohol 95% was used to prepare test solutions.
- Detection: The analysis was carried out at a wavelength of 231 nm.
- Validation: The method was validated according to the requirements of the State Pharmacopeia of the Russian Federation XIV edition and ICH recommendations.

Method 3: General HPLC for 2-Methyl-4(3H)-quinazolinone[4]

This reverse-phase HPLC method is suitable for the analysis of 2-Methyl-4(3H)-quinazolinone.

- Column: Newcrom R1.
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid.
- Applications: This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.

Method Development and Optimization Considerations

For the development of a robust analytical method for **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one**, several factors should be considered:

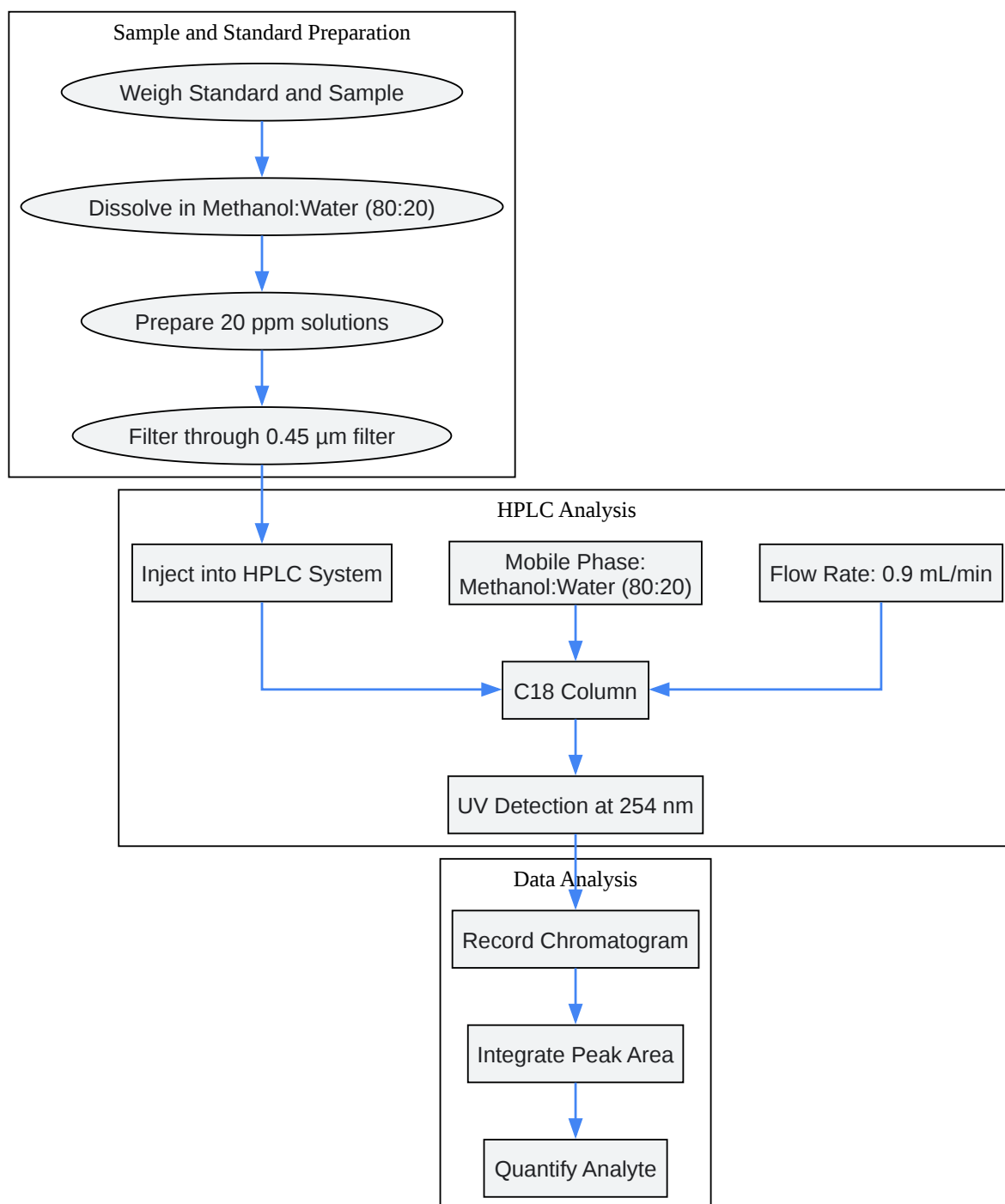
- Column Selection: Reversed-phase C18 columns are commonly used for the analysis of quinazolinone derivatives.[5] For basic quinazolinones that may exhibit peak tailing, a

column specifically designed for basic compounds or one with end-capping to minimize silanol interactions is recommended.[5]

- Mobile Phase pH: Adjusting the mobile phase pH can significantly impact the retention and peak shape of ionizable compounds like quinazolinones.
- Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will influence the retention time and resolution of the analyte.

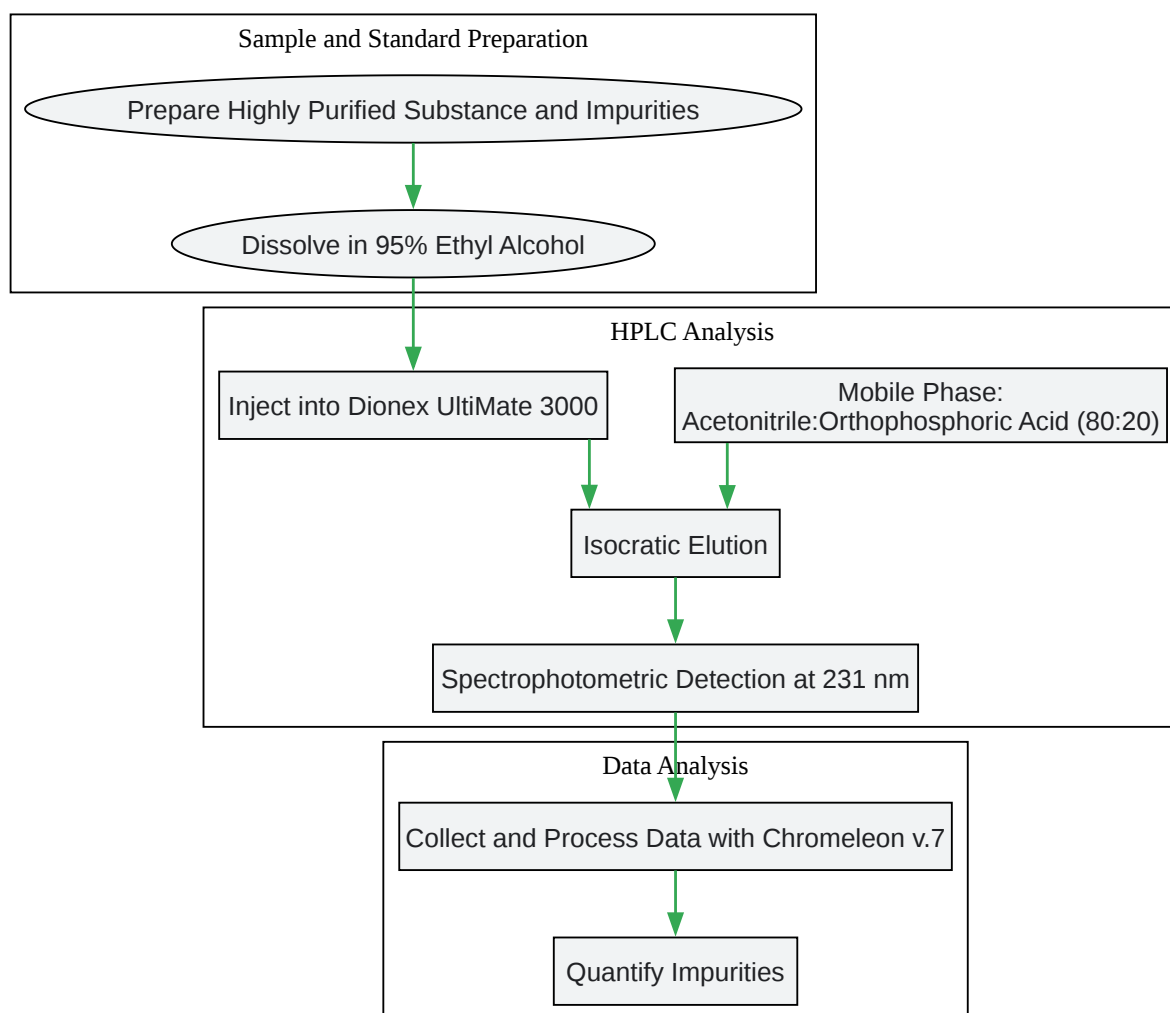
Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the described HPLC methods.



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Caption: Workflow for Stability-Indicating HPLC Method.



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Caption: Workflow for Impurity Quantification HPLC Method.

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